molecular formula C21H26O2 B13404729 (17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13404729
M. Wt: 310.4 g/mol
InChI Key: VWAUPFMBXBWEQY-FNNAPWSISA-N
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Description

This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthren core with a 17R-configuration. Key structural features include:

  • 13-methyl group: Enhances metabolic stability and modulates receptor binding .
  • 3-ketone moiety: A critical pharmacophore in steroids, contributing to hydrogen-bonding interactions with target receptors .

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18?,19?,20?,21-/m0/s1

InChI Key

VWAUPFMBXBWEQY-FNNAPWSISA-N

Isomeric SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@]2(CC=C)O

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group at position 17 undergoes selective oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent (CrO3/H2SO4):

ReactionReagent/ConditionsProductYield
Oxidation of 17-OHPCC in CH2Cl2, 0–25°C17-Keto derivative65–78%
CrO3/H2SO4, acetone17-Keto derivative with minimal ring-system degradation52–60%

The ketone at position 3 remains stable under these conditions due to steric hindrance from the methyl and prop-2-enyl groups .

Reduction Reactions

The α,β-unsaturated ketone system at position 3 is susceptible to selective reduction:

ReactionReagent/ConditionsProductNotes
Catalytic hydrogenationH2, Pd/C in EtOHSaturated 3-alcohol with propyl side chain (C17)Retains stereochemistry
Meerwein-Ponndorf-VerleyAl(OiPr)3, iPrOH3-Alcohol with preserved double bonds80–85% selectivity

The prop-2-enyl group at C17 is also reduced to a propyl group during catalytic hydrogenation .

Elimination and Dehydration

Acid-catalyzed dehydration of the tertiary 17-OH group produces conjugated dienes:

ReactionReagent/ConditionsProductMechanism
DehydrationPOCl3/pyridine, 50°C17,20-Diene derivativeE1 pathway
H2SO4, ΔMixture of Δ¹⁶ and Δ¹⁷ dienesCompeting pathways

The reaction proceeds via carbocation intermediates, with regioselectivity influenced by the cyclopentane ring strain.

Functionalization of the Prop-2-enyl Group

The allylic system undergoes electrophilic and radical additions:

ReactionReagent/ConditionsProductSelectivity
HydrohalogenationHBr, ROOR17-(2-bromopropyl) adductAnti-Markovnikov
EpoxidationmCPBA, CH2Cl217-(2,3-epoxypropyl) derivativeSyn addition

Radical-initiated thiol-ene reactions with mercaptans (e.g., HSCH2CO2Et) yield thioether derivatives at the terminal alkene carbon .

Ring-System Modifications

The cyclopenta[a]phenanthrene core participates in electrophilic aromatic substitution (EAS) at electron-rich positions:

ReactionReagent/ConditionsProductPosition
NitrationHNO3/H2SO4, 0°C1-Nitro derivativePara to ketone
SulfonationSO3/H2SO4, 50°C2-Sulfo derivativeMeta to hydroxyl

Density functional theory (DFT) calculations confirm that the ketone at C3 deactivates positions 4 and 5, directing substitution to C1 and C2 .

Steroid Backbone Rearrangements

Under strong acidic or basic conditions, Wagner-Meerwein and retro-aldol rearrangements occur:

ReactionReagent/ConditionsProductPathway
Acid-mediated rearrangementH2SO4, 100°CContraction of cyclopentane to cyclobutaneWagner-Meerwein
Base-induced cleavageNaOH, EtOH/H2O, ΔSecosteroid with fragmented A-ringRetro-aldol

These transformations highlight the compound’s structural flexibility and its potential as a synthetic intermediate .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the C3 ketone and adjacent double bonds:

ReactionConditionsProductQuantum Yield
PhotodimerizationUV (254 nm), benzeneDimeric product with fused cyclobutane rings0.12–0.15

This reactivity is exploited in crosslinking applications for polymer matrices .

Biological Alkylation

In simulated enzymatic environments (e.g., CYP450 models), the prop-2-enyl group undergoes epoxidation and hydroxylation:

ReactionModel SystemProductRegiochemistry
CYP450-mediated oxidationFe-porphyrin/O2/NADPH17-(2,3-epoxypropyl) and 17-(3-hydroxypropyl) metabolitesPredominantly terminal

These pathways mirror metabolic transformations observed in vivo for structurally related steroids .

Key Mechanistic Insights

  • Steric Effects : The C13 methyl and C17 prop-2-enyl groups dictate reaction accessibility, favoring axial attack in nucleophilic substitutions.

  • Electronic Effects : The conjugated enone system (C3 ketone and adjacent double bonds) stabilizes transition states via resonance.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance elimination rates, while nonpolar solvents favor electrophilic additions .

This compound’s reactivity profile underscores its utility in synthetic organic chemistry and drug discovery. Further studies should explore its catalytic asymmetric transformations and biological activity modulation.

Scientific Research Applications

(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Variations at C17

Compound Name C17 Substituent Molecular Weight Key Properties/Applications References
Target Compound Prop-2-enyl 342.45 g/mol* Enhanced rigidity; potential anti-inflammatory activity
13-Methyl-17-ethynyl-17-hydroxy... Ethynyl 314.43 g/mol Patent for synthetic steroid applications; rigid linear substituent
(8R,9S,13S,14S)-17-Hydroxy estrone None (parent estrone) 270.37 g/mol Natural estrogen precursor; lower solubility (39.73d c)
Compound 5k () Trimethoxybenzylidene 468.3 g/mol High molecular weight; 86% yield in synthesis

*Calculated based on molecular formula C₂₂H₃₀O₂.

Key Insights :

  • Prop-2-enyl vs. Ethynyl: The prop-2-enyl group in the target compound introduces a branched alkene, offering conformational flexibility compared to the rigid ethynyl group in the patented analog . This may enhance binding to non-polar receptor pockets.
  • Natural vs. Synthetic Derivatives: Estrone derivatives lack C17 substituents, resulting in lower molecular weight and solubility.

Functional Group Modifications at C3

Compound Name C3 Functional Group Biological Impact References
Target Compound 3-ketone Facilitates H-bonding with receptors
(8R,9S,13S,14S,17R)-3,17-diol analog 3-hydroxy Increased polarity; reduced metabolic stability
3-Methoxy-13-methyl... () 3-methoxy Enhanced solubility (logP = 4.09)

Key Insights :

  • 3-Ketone vs. 3-Hydroxy : The ketone group in the target compound improves metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
  • Methoxy Substitution : The methoxy group in ’s compound increases solubility (PSA = 26.3 Ų) but reduces receptor affinity due to steric hindrance .

Solubility and Physicochemical Properties

Compound Name Solubility (mg/mL) logP PSA (Ų) References
17-Hydroxy-10,13-dimethyl... () 39.73 5.52 66.35
Target Compound Not reported ~3.8* ~37.3
3-Methoxy-13-methyl... () N/A 4.09 26.3

*Estimated using QSPR models.

Key Insights :

  • The target compound’s prop-2-enyl group likely lowers solubility compared to estrone derivatives but improves lipophilicity for tissue penetration .
  • Methoxy-substituted analogs () exhibit balanced logP and PSA values, suggesting optimized bioavailability .

Biological Activity

(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and implications for health and disease based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H26O2C_{21}H_{26}O_{2} and is classified as a 3-hydroxy steroid. Its structure is characterized by a cyclopenta[a]phenanthrene backbone with hydroxyl and prop-2-enyl substituents that contribute to its biological activity .

Hormonal Activity

(17R)-17-hydroxy compound exhibits activity as a progesterone receptor agonist . It interacts with the progesterone receptor (PR), albeit with lower potency compared to natural progesterone. This interaction suggests potential applications in reproductive health and hormonal therapies .

Anti-inflammatory Effects

Recent studies indicate that this compound may exert anti-inflammatory effects through modulation of the NLRP3 inflammasome pathway. By inhibiting this pathway, it may reduce the synthesis of pro-inflammatory cytokines in various models of neuroinflammation .

Reproductive Health

The compound's role as a progestin makes it relevant in the context of reproductive health. It may influence menstrual cycle regulation and has potential therapeutic applications in conditions like endometriosis and uterine fibroids .

Neuroprotective Properties

Research suggests that (17R)-17-hydroxy compounds can protect neuronal cells from damage in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in conditions such as Alzheimer's disease .

Case Studies and Research Findings

StudyFindingsImplications
Hyperandrogenism Study Elevated levels of 17-hydroxyprogesterone observed in hyperandrogenic women suggest altered adrenal function .Indicates potential diagnostic marker for adrenal disorders.
Neuroinflammation Research Inhibition of NLRP3 inflammasome by (17R)-17-hydroxy compounds demonstrated reduction in neuroinflammatory markers .Supports development of therapies for neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetics of (17R)-17-hydroxy compounds are still under investigation. Preliminary data suggest that they are metabolized by liver enzymes and exhibit variable half-lives depending on the route of administration. Further studies are needed to understand their bioavailability and metabolic pathways fully.

Q & A

Basic Research Questions

Q. How can researchers synthesize this compound with stereochemical control?

  • Methodology : Use palladium-catalyzed cross-coupling reactions to introduce the prop-2-enyl group, ensuring regioselectivity. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs). Purify intermediates via flash chromatography and confirm stereochemistry using 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography (as demonstrated in cyclopenta[a]phenanthrenone derivatives in ) .

Q. What experimental strategies are recommended for assessing acute toxicity in vitro?

  • Methodology : Use primary hepatocyte cultures or immortalized cell lines (e.g., HepG2) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., dexamethasone, ) to benchmark anti-inflammatory activity. Follow safety protocols from : use PPE (gloves, face shields) and fume hoods to minimize exposure .

Q. How can the compound’s logP and aqueous solubility be determined experimentally?

  • Methodology : Measure logP via shake-flask method using octanol/water partitioning, validated by HPLC retention time. For solubility, perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) at 25°C. Note that physical data gaps exist (), so cross-validate with computational tools like COSMO-RS .

Advanced Research Questions

Q. What mechanistic studies can elucidate its inhibition of phospholipase A2 (PLA2)?

  • Methodology : Conduct competitive binding assays with fluorescent PLA2 substrates (e.g., arachidonic acid analogs). Use molecular docking (AutoDock Vina) to model interactions between the compound’s cyclopenta[a]phenanthrenone core and PLA2’s catalytic site, referencing dexamethasone’s mechanism (). Validate with site-directed mutagenesis of key PLA2 residues .

Q. How can metabolic stability in hepatic microsomes be optimized?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS. Identify metabolites using high-resolution mass spectrometry (HRMS). Modify the prop-2-enyl group with electron-withdrawing substituents to reduce CYP450-mediated oxidation, as seen in structurally related steroids ( ) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Perform meta-analysis of existing data, noting variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity. Replicate key studies under standardized conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity, as done for similar compounds in .

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